2,4-Difluoro-5-iodobenzaldehyde
Description
2,4-Difluoro-5-iodobenzaldehyde (C₇H₃F₂IO; MW: 261.99 g/mol) is a halogenated aromatic aldehyde featuring fluorine atoms at positions 2 and 4 and an iodine atom at position 5 of the benzene ring . The compound’s unique electronic and steric profile, driven by the electron-withdrawing effects of fluorine and iodine, makes it a valuable intermediate in pharmaceutical and materials science research. It is commercially available through suppliers like CymitQuimica, with prices ranging from €352.00/1g to €1,161.00/2500mg, though some quantities are discontinued .
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEJHLGWSDCCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097626-30-6 | |
| Record name | 2,4-Difluoro-5-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-iodobenzaldehyde typically involves the iodination of 2,4-difluorobenzaldehyde. One common method includes the use of sodium percarbonate and elemental iodine as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzaldehyde ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
- **
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: The major product is 2,4-difluoro-5-iodobenzoic acid.
Biological Activity
2,4-Difluoro-5-iodobenzaldehyde is an aromatic compound with significant biological activity due to its unique halogenated structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and industrial processes.
- Molecular Formula : C₇H₃F₂IO
- Molecular Weight : 268.00 g/mol
- Structure : The presence of fluorine and iodine atoms enhances the electrophilic nature of the carbonyl group, making it susceptible to nucleophilic attacks.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and halogen bonding, which modulate the activity of biological pathways.
Key Interactions:
- Enzyme Inhibition : The compound can act as a probe to study the effects of halogenated aromatic compounds on biological systems. It has been shown to interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator in these processes.
- Receptor Binding : The unique electronic properties imparted by the halogen substitutions may allow for selective binding to specific receptors, influencing signal transduction pathways.
Medicinal Chemistry
This compound has potential applications in drug development due to its ability to enhance bioavailability and metabolic stability. The compound's structure allows for the synthesis of various derivatives that may exhibit improved pharmacological profiles.
Case Studies
Research indicates that halogenated benzaldehydes similar to this compound have shown promising results in cancer therapy:
- A study demonstrated that related compounds effectively inhibited tumor growth in small-cell lung cancer models . These findings suggest that this compound could be explored further for its anticancer properties.
Toxicological Profile
The safety profile of this compound indicates potential toxicity:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2,3-Difluoro-6-iodobenzaldehyde | C₇H₃F₂IO | 0.93 |
| 2,5-Difluoro-3-iodobenzaldehyde | C₇H₃F₂IO | 0.91 |
| 2,4-Difluoro-3-iodobenzaldehyde | C₇H₃F₂IO | 0.86 |
| This compound | C₇H₃F₂IO | 0.86 |
The variations in the positions of halogen substituents significantly affect their chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include halogenated benzaldehydes, benzoic acids, and esters. Below is a comparative analysis:
Table 1: Structural and Physical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
